Cas no 32111-71-0 (3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one)

3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one
- 4-Ethyloxychalcone
- (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one
- 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one
-
- インチ: 1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3
- InChIKey: ABJALCOAMMGTJD-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(C=CC(C2C=CC=CC=2)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 252.115029749g/mol
- どういたいしつりょう: 252.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26.3
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25765-10g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25765-1g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25765-25g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25765-50g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194556-10g |
(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 98% | 10g |
¥9323.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194556-2g |
(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 98% | 2g |
¥6091.00 | 2024-08-02 | |
A2B Chem LLC | AJ25765-100g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
A2B Chem LLC | AJ25765-5g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25765-2g |
(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
32111-71-0 | 95+% | 2g |
$830.00 | 2024-04-20 |
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-oneに関する追加情報
Introduction to 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one (CAS No. 32111-71-0)
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 32111-71-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with aromatic rings and a ketone functional group, has garnered attention due to its structural versatility and potential biological activities. The presence of both ethoxy and phenyl substituents contributes to its unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.
The compound's structure consists of a phenyl ring substituted at the 4-position with an ethoxy group, connected to a prop-2-en-1-one moiety. This arrangement creates a system that is both electron-rich and capable of participating in various hydrogen bonding interactions. Such structural features are often exploited in the design of bioactive molecules, where specific interactions with biological targets can be modulated through subtle changes in the molecular framework.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one scaffold has been investigated for its possible applications in the development of novel therapeutic agents. Its aromatic system allows for easy derivatization, enabling researchers to fine-tune its properties for specific biological targets. For instance, modifications at the ketone group or the phenyl rings can alter the compound's solubility, metabolic stability, and binding affinity to biological receptors.
One of the most compelling aspects of this compound is its potential role in drug discovery. The ethoxyphenyl moiety is particularly noteworthy, as it has been shown to interact with various enzymes and receptors in biological systems. This interaction can be leveraged to develop molecules with therapeutic effects ranging from anti-inflammatory to anticancer properties. Recent studies have demonstrated that derivatives of this scaffold can exhibit significant activity against certain enzymes implicated in inflammatory pathways, suggesting their utility in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
The prop-2-en-1-one group adds another layer of complexity to the molecule, providing a site for further functionalization. This moiety can participate in Michael additions or condensation reactions, allowing for the creation of more complex derivatives with enhanced biological activity. Researchers have explored various synthetic routes to introduce different substituents at this position, leading to a library of compounds that can be screened for their pharmacological effects.
From a synthetic chemistry perspective, 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one serves as an excellent starting material for constructing more complex molecules. Its well-defined reactivity patterns make it amenable to a wide range of synthetic transformations, including cross-coupling reactions, oxidation-reduction processes, and heterocyclic ring formations. These synthetic pathways are crucial for generating novel compounds that can be tested for their biological activity in vitro and in vivo.
The compound's relevance extends beyond academic research into practical applications. The pharmaceutical industry has long been interested in developing drugs based on natural product-inspired scaffolds, as these often exhibit high bioactivity with favorable pharmacokinetic profiles. 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one fits well within this category, offering a promising platform for drug development. Its structural features are reminiscent of several known bioactive molecules, suggesting that it could serve as a lead compound for further optimization.
In conclusion, 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one (CAS No. 32111-71-0) is a versatile and intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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